2,6-Dithiopurine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Cancer Chemopreventive Agent:

DTP has been studied for its potential to prevent cancer due to its ability to scavenge harmful electrophiles. Electrophiles are molecules that can damage DNA by readily accepting electrons. Studies have shown that DTP reacts with various classes of electrophilic toxicants, including benzo[a]pyrene diol epoxide (BPDE), a potent carcinogen []. This suggests DTP might help prevent cancer by neutralizing these harmful molecules before they can damage DNA.

Enzyme Stabilization in Lysosomal Storage Disorders:

Research suggests DTP may be beneficial in treating certain lysosomal storage disorders, a group of inherited diseases caused by enzyme deficiencies. These deficiencies lead to the buildup of harmful substances in cells, causing various symptoms. Studies have shown that DTP can stabilize and improve the activity of specific enzymes in these disorders, including alpha-galactosidase A, a deficient enzyme in Fabry disease [, ].

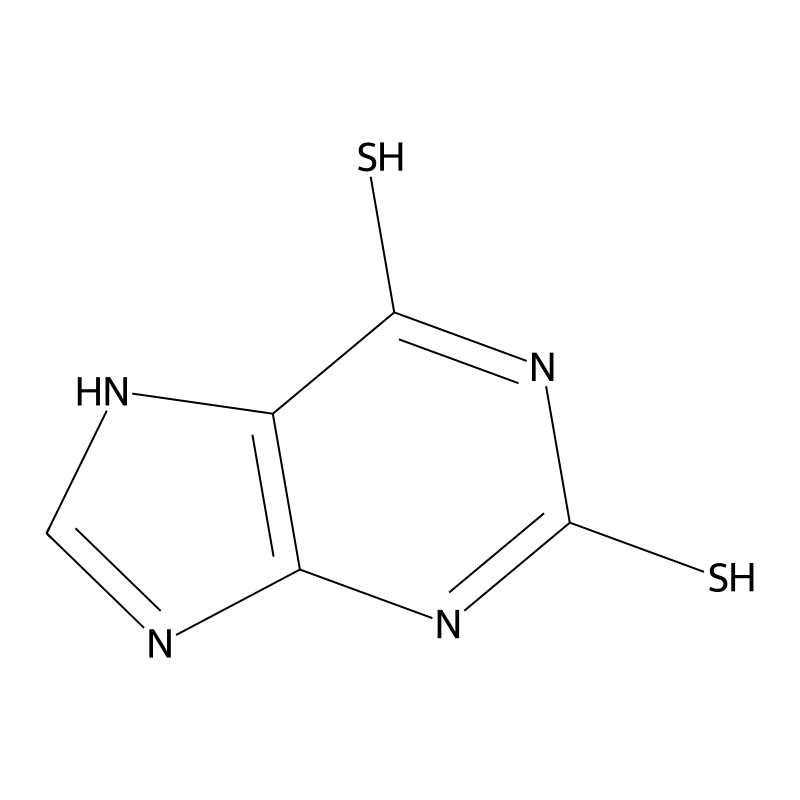

2,6-Dithiopurine is a sulfur-containing derivative of purine, characterized by the presence of two thiol groups at the 2 and 6 positions of the purine ring. This compound is notable for its potential applications in medicinal chemistry, particularly as a chemopreventive agent due to its ability to interact with various electrophiles. Its molecular formula is C5H4N4S2, and it exhibits unique chemical properties attributed to the presence of sulfur atoms.

- Electrophilic Attack: The compound readily reacts with electrophilic species, such as benzo[a]pyrene diol epoxide (BPDE), forming stable adducts. This reaction highlights its potential as a scavenger for harmful electrophiles in biological systems .

- Oxidation: 2,6-Dithiopurine can be oxidized to form disulfide derivatives or sulfenic acids under certain conditions. The kinetics of these reactions have been studied to understand its stability and reactivity in biological environments .

- Metal Ion Interaction: The compound can also interact with metal cations like lithium, sodium, and potassium, which may influence its biological activity and stability .

The biological activity of 2,6-dithiopurine has garnered attention for its potential chemopreventive properties. Studies indicate that:

- It exhibits high scavenging activity against carcinogenic electrophiles, making it a candidate for cancer prevention strategies .

- The compound has shown protective effects against DNA damage induced by various agents, suggesting a role in mitigating oxidative stress .

- Its metabolism in vivo has been examined in animal models, demonstrating its capacity to detoxify harmful substances .

Several methods have been developed for synthesizing 2,6-dithiopurine:

- Direct Synthesis from Purines: This involves the introduction of thiol groups into the purine structure through nucleophilic substitution reactions.

- Reactions with Thiolating Agents: Utilizing reagents such as Lawesson's reagent or phosphorus pentasulfide can facilitate the formation of the dithiol structure from simpler purine derivatives.

- Multistep Synthetic Routes: More complex synthetic pathways may involve multiple reaction steps to achieve the desired functionalization at specific positions on the purine ring.

The applications of 2,6-dithiopurine are diverse:

- Chemoprevention: Its ability to scavenge electrophiles positions it as a potential agent in cancer prevention strategies.

- Research Tool: It serves as a model compound in studies investigating nucleophilic reactions and antioxidant mechanisms.

- Pharmaceutical Development: Ongoing research explores its utility in drug formulations aimed at reducing oxidative stress and enhancing cellular protection.

Interaction studies have focused on how 2,6-dithiopurine interacts with various biological molecules:

- Protein Binding: Research indicates that it can bind to proteins involved in oxidative stress responses, potentially modulating their activity .

- Metal Ion Complexation: The interaction with metal ions has been studied theoretically and experimentally, providing insights into its stability and reactivity in biological systems .

Several compounds share structural or functional similarities with 2,6-dithiopurine. Below is a comparison highlighting their uniqueness:

| Compound | Structure | Unique Features |

|---|---|---|

| 2-Aminopurine | Purine with amino group | Exhibits different reactivity profiles; less nucleophilic than dithiopurine. |

| 6-Thioguanine | Purine with thiol at position 6 | Used as an antimetabolite in cancer therapy; differs in mechanism of action. |

| Mercaptopurine | Purine with thiol group | Primarily used in leukemia treatment; has distinct pharmacological properties. |

| 8-Thioguanosine | Purine derivative | Functions as an antiviral agent; unique due to guanosine structure. |

Each of these compounds possesses unique properties that differentiate them from 2,6-dithiopurine while sharing some commonalities due to their purine structure.